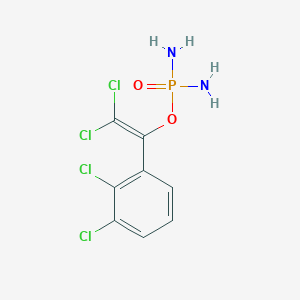
2,2-Dichloro-1-(2,3-dichlorophenyl)ethenyl phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2,3-dichlorophenyl)ethenyl phosphorodiamidate is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and a phosphorodiamidate group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,3-dichlorophenyl)ethenyl phosphorodiamidate typically involves the reaction of 2,3-dichlorophenyl compounds with phosphorodiamidate precursors under controlled conditions. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2,3-dichlorophenyl)ethenyl phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2-Dichloro-1-(2,3-dichlorophenyl)ethenyl phosphorodiamidate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the synthesis of other chemicals and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2,3-dichlorophenyl)ethenyl phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with a similar structure but different functional groups.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Another related compound with distinct properties and applications.
Uniqueness
2,2-Dichloro-1-(2,3-dichlorophenyl)ethenyl phosphorodiamidate is unique due to its specific combination of chlorine atoms and the phosphorodiamidate group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61447-47-0 |
|---|---|
Molecular Formula |
C8H7Cl4N2O2P |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
1,2-dichloro-3-(2,2-dichloro-1-diaminophosphoryloxyethenyl)benzene |
InChI |
InChI=1S/C8H7Cl4N2O2P/c9-5-3-1-2-4(6(5)10)7(8(11)12)16-17(13,14)15/h1-3H,(H4,13,14,15) |
InChI Key |
HMAUNNBUTIEZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=C(Cl)Cl)OP(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















